tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate
CAS No.:
Cat. No.: VC15851524
Molecular Formula: C12H13ClN2O3
Molecular Weight: 268.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClN2O3 |
|---|---|
| Molecular Weight | 268.69 g/mol |
| IUPAC Name | tert-butyl N-(4-chloro-1,2-benzoxazol-3-yl)carbamate |
| Standard InChI | InChI=1S/C12H13ClN2O3/c1-12(2,3)17-11(16)14-10-9-7(13)5-4-6-8(9)18-15-10/h4-6H,1-3H3,(H,14,15,16) |
| Standard InChI Key | XMSRSBGDDOEWSZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NOC2=C1C(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is tert-butyl N-(4-chloro-1,2-benzoxazol-3-yl)carbamate. Its molecular formula, , reflects a benzo[d]isoxazole ring system fused with a carbamate functional group. The chlorine atom occupies the 4-position on the benzisoxazole moiety, while the tert-butyloxycarbonyl (Boc) group is attached to the nitrogen at the 3-position .
Structural Depiction and Key Features
The compound’s structure (Fig. 1) combines aromatic and heterocyclic elements:
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Benzo[d]isoxazole core: A fused bicyclic system comprising a benzene ring and an isoxazole ring (oxygen and nitrogen atoms at positions 1 and 2).
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Chlorine substituent: Positioned at the 4-position, this electronegative group influences electron distribution and reactivity.
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tert-Butyl carbamate: The Boc group acts as a protective moiety for amines, enhancing solubility and stability during synthetic procedures .
Table 1: Molecular Data
Synonyms and Registry Identifiers
Common synonyms include:
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tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate
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(4-Chloro-1,2-benzoxazol-3-yl)-carbamic acid tert-butyl ester
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DTXSID20724458 (DSSTox Substance ID)
Synthesis and Manufacturing
Key Reaction Mechanisms
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Boc protection: The amine group on the benzisoxazole reacts with Boc anhydride via nucleophilic acyl substitution, forming a stable carbamate.
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Chlorination: Directed ortho-metallation or electrophilic substitution mechanisms may govern the regioselective introduction of chlorine .
Table 2: Representative Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | NHOH·HCl, base | Isoxazole ring formation |
| Chlorination | Cl, FeCl catalyst | Aromatic electrophilic substitution |
| Boc protection | BocO, EtN | Amine protection |
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its hydrophobic tert-butyl group and polar carbamate moiety:
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Solubility: Likely soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water.
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Stability: The Boc group confers stability toward acidic conditions but is labile under strong acids (e.g., TFA) or prolonged basic conditions .
Spectroscopic Data
Though experimental spectra are unavailable, predictions based on analogs suggest:
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IR: Stretching vibrations at ~1700 cm (C=O of carbamate), ~1250 cm (C-O-C of Boc).
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NMR:
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound’s primary utility lies in its function as a building block for:
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Kinase inhibitors: The benzisoxazole scaffold is prevalent in drugs targeting protein kinases.
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Anticancer agents: Chlorinated heterocycles often exhibit cytotoxic activity by intercalating DNA or inhibiting topoisomerases .
Case Study: Analogous Compounds
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